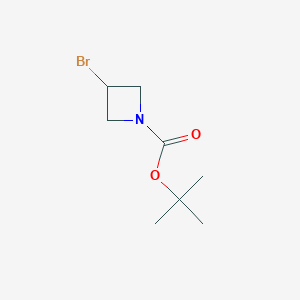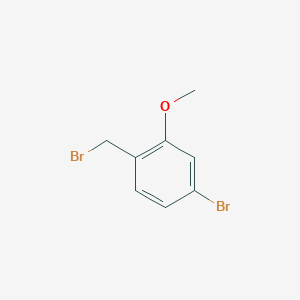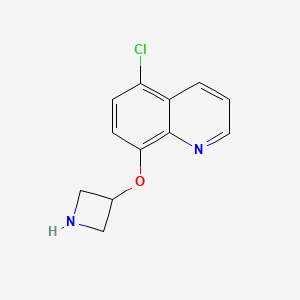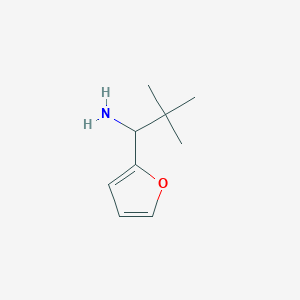
1-(Furan-2-yl)-2,2-dimethylpropan-1-amine
Overview
Description
1-(Furan-2-yl)-2,2-dimethylpropan-1-amine is an organic compound characterized by a furan ring attached to a 2,2-dimethylpropan-1-amine group
Synthetic Routes and Reaction Conditions:
Furan-2-ylmethylamine Synthesis: The compound can be synthesized by reacting furan-2-carbaldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Dimethylation Reaction: The resulting furan-2-ylmethylamine can then undergo a dimethylation reaction using formaldehyde and formic acid to introduce the 2,2-dimethylpropan-1-amine group.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: The amine group can be reduced to form an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid.
Reduction: Reduced amine derivatives.
Substitution: Halogenated furan derivatives.
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan derivatives have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
The synthesis of a similar compound, (S)-1-(furan-2-yl)propan-1-ol, was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst . This suggests that 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine might also be involved in similar biochemical pathways.
Pharmacokinetics
A related compound, 1-furan-2-yl-3-pyridine-2-yl-propenone, has been studied for its effect on the pharmacokinetics of warfarin .
Result of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The synthesis of a similar compound, (s)-1-(furan-2-yl)propan-1-ol, was carried out using a biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the action of this compound might also be influenced by similar environmental factors.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Furfurylamine: Similar structure but lacks the dimethylpropan-1-amine group.
2-Acetylfuran: Contains a furan ring but with an acetyl group instead of the amine group.
Furan-2-carboxylic acid: Oxidized form of the furan ring.
Uniqueness: 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine is unique due to its combination of the furan ring and the bulky dimethylpropan-1-amine group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(furan-2-yl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBISWZGDOEFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331852-16-5 | |
| Record name | 1-(furan-2-yl)-2,2-dimethylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)
![4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525331.png)
![5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525332.png)
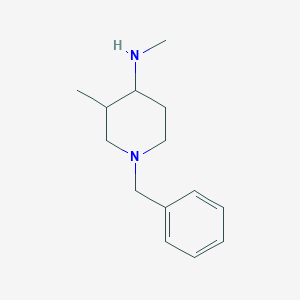
amine](/img/structure/B1525334.png)
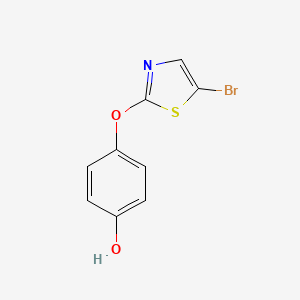
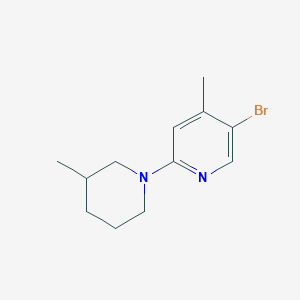
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525341.png)
![5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525342.png)
